
3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a piperazine ring substituted with dimethyl groups and a difluoropropanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine typically involves the reaction of 2,4-dimethylpiperazine with a difluoropropanamine derivative. One common method involves the use of a nucleophilic substitution reaction where the piperazine nitrogen attacks the electrophilic carbon of the difluoropropanamine, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the difluoropropanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological targets, leading to modulation of their activity. The difluoropropanamine moiety can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine: This compound shares the piperazine ring but has different substituents, leading to distinct biological activities.
3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one: Another compound with a piperazine ring, but with a thiadiazine moiety, showing different chemical properties and applications.
Uniqueness
3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine is unique due to its combination of a piperazine ring with a difluoropropanamine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H19F2N3 |
|---|---|
Molekulargewicht |
207.26 g/mol |
IUPAC-Name |
3-(2,4-dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C9H19F2N3/c1-8-5-13(2)3-4-14(8)7-9(10,11)6-12/h8H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
HFOCAEYJWKSQOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1CC(CN)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


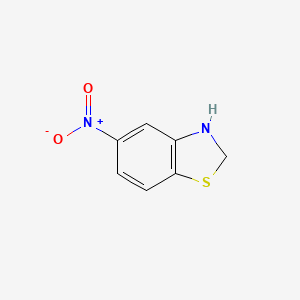

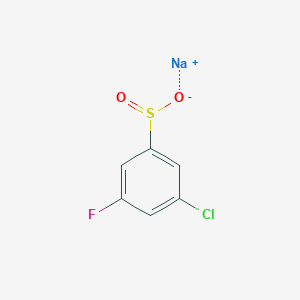
![N-[6-(Aminomethyl)pyridin-2-YL]cyclopropanecarboxamide](/img/structure/B13193989.png)
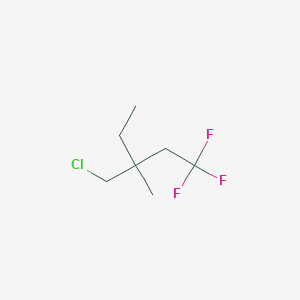
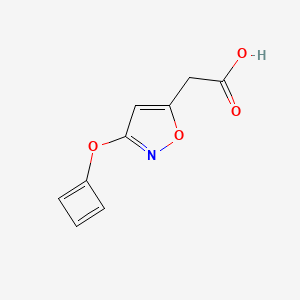
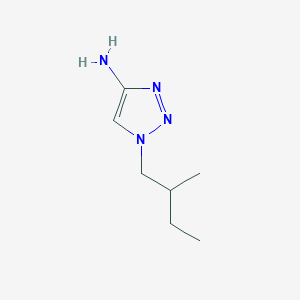
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)


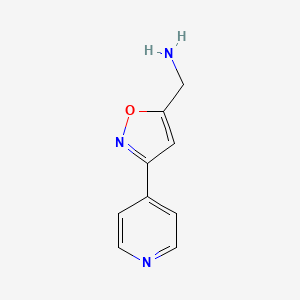
![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
